N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the thiadiazole ring, along with the methoxybenzyl and phenyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a phenylboronic acid with a halogenated thiadiazole derivative in the presence of a palladium catalyst.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thiadiazole derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiadiazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, acids.
Reduction Products: Amines, reduced thiadiazole derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe are some of the compounds with similar structural features
Uniqueness: The presence of the thiadiazole ring and the specific substitution pattern in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-10-6-5-9-13(14)11-18-17(21)16-15(19-20-23-16)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21) |
InChI Key |
BPGCIOUNIHXYGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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